1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one
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Overview
Description
1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is a chemical compound with the molecular formula C13H8N2O7 . It belongs to the class of nitrofurans, which are compounds containing a furan ring bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound consists of a penta-1,4-dien-3-one backbone with two 5-nitro-2-furyl groups attached at the 1 and 5 positions . The molecular weight of this compound is 304.218 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.504g/cm^3, a boiling point of 494.6°C at 760 mmHg, and a flash point of 253°C . The compound also has a refractive index of 1.667 .Scientific Research Applications
Synthesis and Chemical Properties
- 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one is synthesized through the condensation of 5-nitro-2-furylalkenones and 5-nitrofuran aldehydes, demonstrating its importance in the field of organic synthesis. The keto group in these compounds acts as a partial insulator of conjugation, particularly in compounds where the keto group is directly linked to a 5-nitrofuran ring (Venter, Éidus, Lolya, & Hiller, 1968).
Reactivity and Formation
- The compound's reactivity has been explored through its formation in alkaline media from 5-halo- and 5-nitrofurfurals with methyl ethyl ketone, further contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Nazarova & Babeshkina, 1971).
Nonlinear Optical Properties
- Studies have shown that bis-chalcone derivatives, similar to this compound, exhibit significant nonlinear optical properties. These properties are important for the development of materials for photonic and optoelectronic applications (Shettigar et al., 2006).
Electron Transfer Processes
- This compound is also involved in electron transfer processes, specifically in reactions proceeding through an anionradical mechanism. This highlights its potential utility in studies focused on radical chemistry and electron transfer mechanisms (Prousek, 1980).
Synthesis of Nitrovin
- The compound is used in the synthesis of Nitrovin, indicating its relevance in pharmaceutical and chemical synthesis sectors (Hong, 2001).
Conformational Studies
- Conformational studies in crowded piperidines have utilized derivatives of this compound, which contributes to the understanding of molecular structure and dynamics in complex organic molecules (Thangamani, Jayabharathi, & Manimekalai, 2009).
Catalysis
- The compound is part of catalytic systems in intermolecular cocyclization reactions. This suggests its potential role in catalytic processes and the synthesis of complex organic structures (Zhao & Meijere, 2006).
Mesomorphic Studies
- It is used in the synthesis of mesogens, contributing to research in materials science, particularly in the area of liquid crystals and photophysical studies (Paul, Paul, Saha, & Choudhury, 2014).
Nanoparticle and Rod Formation
- Research has been conducted on the synthesis and formation mechanism of nanoparticles and rods of derivatives of this compound, indicating its importance in nanotechnology and materials science (Kumar, Jain, Rani, & Singh, 2016).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-Bis(5-nitro-2-furyl)penta-1,4-dien-3-one involves the condensation of two molecules of 5-nitro-2-furfuraldehyde with acetylacetone in the presence of a base.", "Starting Materials": [ "5-nitro-2-furfuraldehyde", "acetylacetone", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-nitro-2-furfuraldehyde (2 equivalents) and acetylacetone (1 equivalent) in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by recrystallization or column chromatography.", "Step 4: Characterize the product using spectroscopic techniques (e.g. NMR, IR, UV-Vis)." ] } | |
CAS No. |
2152-70-7 |
Molecular Formula |
C13H8N2O7 |
Molecular Weight |
304.21 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C13H8N2O7/c16-9(1-3-10-5-7-12(21-10)14(17)18)2-4-11-6-8-13(22-11)15(19)20/h1-8H/b3-1+,4-2+ |
InChI Key |
LUWVSMYASMXSJY-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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